molecular formula C17H22N4O3 B2452453 Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate CAS No. 2097937-43-2

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate

Cat. No. B2452453
M. Wt: 330.388
InChI Key: YHORQZWBKKSLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[3,4-b]pyridine derivatives are nitrogen-containing heterocycles that are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine scaffolds has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

While specific molecular structure analysis for “Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate” is not available, similar compounds have been analyzed using IR spectrum and NMR spectrum .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR spectrum and NMR spectrum .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound serves as an important intermediate in the synthesis of biologically active compounds, including crizotinib. A study demonstrated the synthesis of a related compound using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material (Kong et al., 2016).
  • Characterization and Structural Analysis : The compound has been characterized by various spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR, as well as by single crystal XRD data. This detailed analysis aids in understanding its chemical structure and properties (Sanjeevarayappa et al., 2015).

Biological Activity

  • Antibacterial and Anthelmintic Activity : Research on similar tert-butyl piperazine-1-carboxylate derivatives has shown varying degrees of antibacterial and anthelmintic activities, indicating potential for medical applications (Sanjeevarayappa et al., 2015).

Material Science and Corrosion Inhibition

  • Anticorrosive Properties : A novel heterocyclic compound related to tert-butyl piperazine-1-carboxylate was found to have significant anticorrosive properties for carbon steel in corrosive environments. This suggests potential applications in material protection and coatings (Praveen et al., 2021).

Pharmacology and Drug Development

  • Dopamine Receptor Binding : Compounds with a pyrazolo[1,5-a]pyridine substructure, closely related to tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate, have been investigated for their potential as dopamine receptor ligands. Such research contributes to the development of drugs targeting dopaminergic pathways (Fang-wei, 2013).

Future Directions

The future directions in the research of similar compounds involve the development of new synthetic processes and the exploration of their potential as potent bioactive agents .

properties

IUPAC Name

tert-butyl 4-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORQZWBKKSLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-{pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carboxylate

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